1-Carboxy-3-methacryloyloxyadamantane
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Overview
Description
1-Carboxy-3-methacryloyloxyadamantane is a biochemical compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . It is primarily used in proteomics research and the synthesis of gemini surfactants . The compound is known for its unique adamantane structure, which imparts stability and rigidity, making it valuable in various scientific applications .
Preparation Methods
The synthesis of 1-Carboxy-3-methacryloyloxyadamantane involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with methacrylic acid in the presence of sulfuric acid and p-methoxyphenol as a stabilizer . The reaction is carried out in toluene at 110°C for four hours, followed by purification steps involving sodium hydroxide and phosphoric acid . This method yields the desired product with a reaction yield of 52% .
Chemical Reactions Analysis
1-Carboxy-3-methacryloyloxyadamantane undergoes various chemical reactions, including:
Esterification: The compound can form esters with alcohols under acidic conditions.
Hydrolysis: It can be hydrolyzed to its corresponding carboxylic acid and alcohol in the presence of a base.
Polymerization: The methacryloyloxy group allows it to participate in free radical polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and methacrylic acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Carboxy-3-methacryloyloxyadamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Carboxy-3-methacryloyloxyadamantane involves its ability to form stable complexes and participate in polymerization reactions. The adamantane structure provides rigidity and stability, while the methacryloyloxy group allows for polymerization and other chemical modifications . These properties enable the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
Comparison with Similar Compounds
1-Carboxy-3-methacryloyloxyadamantane can be compared to other adamantane derivatives and methacrylate compounds:
1-Adamantanecarboxylic acid: Similar in structure but lacks the methacryloyloxy group, limiting its polymerization capabilities.
Methacrylic acid: Contains the methacryloyloxy group but lacks the adamantane structure, resulting in different stability and reactivity properties.
3-Hydroxyadamantane-1-carboxylic acid: A precursor in the synthesis of this compound, it lacks the methacryloyloxy group and thus has different chemical properties.
The uniqueness of this compound lies in its combination of the adamantane structure and the methacryloyloxy group, providing both stability and reactivity for various applications .
Properties
IUPAC Name |
3-(2-methylprop-2-enoyloxy)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9(2)12(16)19-15-6-10-3-11(7-15)5-14(4-10,8-15)13(17)18/h10-11H,1,3-8H2,2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGCYZMFJALKRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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